5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine
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Overview
Description
5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a pyrrolidine ring bearing a pyridine-3-sulfonyl group
Mechanism of Action
Target of Action
Similar compounds have shown activity against certain kinases .
Mode of Action
It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Pharmacokinetics
The presence of fluorine atoms in the structure could potentially influence these properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .
Result of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties .
Action Environment
The stability and reactivity of fluoropyridines can be influenced by factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
Similar compounds with fluorinated pyridines and pyrrolidine rings have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure and functional groups of the compound.
Cellular Effects
Fluorinated pyridines have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound could interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that the compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Pyridine-3-sulfonyl Group: This step often involves sulfonylation reactions using reagents like pyridine-3-sulfonyl chloride.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions.
Fluorination: The fluorine atom is typically introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and the substituents involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxypyridine: Lacks the pyrrolidine and pyridine-3-sulfonyl groups.
2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine: Lacks the fluorine atom.
5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]ethoxy}pyridine: Has an ethoxy group instead of a methoxy group.
Uniqueness
5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine is unique due to the combination of its fluorine atom, methoxy group, and pyrrolidine ring with a pyridine-3-sulfonyl group. This unique structure imparts specific chemical and biological properties that can be advantageous in various research and industrial applications.
Properties
IUPAC Name |
5-fluoro-2-[(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-13-3-4-15(18-8-13)22-11-12-5-7-19(10-12)23(20,21)14-2-1-6-17-9-14/h1-4,6,8-9,12H,5,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSBKNPIBBPTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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